molecular formula C20H18BrClN2O3S B2395500 1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine CAS No. 1251559-65-5

1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine

Cat. No.: B2395500
CAS No.: 1251559-65-5
M. Wt: 481.79
InChI Key: RDTASXMPWSDIQS-UHFFFAOYSA-N
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Description

1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl moiety, an imidazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine involves multiple steps, starting with the preparation of key intermediates such as 3-chlorobenzoyl chloride and imidazole derivatives. One common method involves the chlorination of benzoyl chloride in the presence of a ferric halide-iodine cocatalyst system . The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles . The final step involves the coupling of the imidazole derivative with 4-methylpiperidine under controlled conditions to yield the target compound.

Chemical Reactions Analysis

1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazole and piperidine derivatives.

Scientific Research Applications

1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not observed in its individual components.

Properties

IUPAC Name

[4-(3-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrClN2O3S/c21-14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-1-3-10-23)28(26,27)18-8-7-15(22)12-17(18)24/h4-8,11-13H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTASXMPWSDIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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